molecular formula C7H9N3O2 B275748 N,N-dimethyl-3-nitropyridin-4-amine

N,N-dimethyl-3-nitropyridin-4-amine

Cat. No. B275748
M. Wt: 167.17 g/mol
InChI Key: GEHOQYGRCHPWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-3-nitropyridin-4-amine (DMNPA) is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry and neuroscience. DMNPA is a nitroaromatic compound that contains a pyridine ring, which makes it a suitable candidate for the development of drugs that target specific receptors in the brain.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-nitropyridin-4-amine involves the binding of the compound to the α7 nAChR, which results in the activation of the receptor and the subsequent influx of calcium ions into the cell. This calcium influx triggers a cascade of intracellular signaling events that ultimately lead to the modulation of various physiological processes, including neurotransmitter release, synaptic plasticity, and gene expression.
Biochemical and Physiological Effects:
N,N-dimethyl-3-nitropyridin-4-amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the improvement of cognitive function. N,N-dimethyl-3-nitropyridin-4-amine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N-dimethyl-3-nitropyridin-4-amine is its high selectivity and affinity for the α7 nAChR, which makes it a valuable tool compound for studying the function of this receptor. N,N-dimethyl-3-nitropyridin-4-amine is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of N,N-dimethyl-3-nitropyridin-4-amine is its potential toxicity, which can limit its use in certain experimental models. Additionally, N,N-dimethyl-3-nitropyridin-4-amine can be expensive to produce, which can be a limiting factor for some research groups.

Future Directions

There are several future directions for the study of N,N-dimethyl-3-nitropyridin-4-amine, including the development of new analogs with improved pharmacological properties, the investigation of the compound's potential use in the treatment of neurodegenerative diseases, and the exploration of the compound's effects on other physiological processes, such as inflammation and immune function. Additionally, further studies are needed to elucidate the precise mechanism of action of N,N-dimethyl-3-nitropyridin-4-amine and its potential therapeutic applications.

Synthesis Methods

N,N-dimethyl-3-nitropyridin-4-amine can be synthesized using various methods, including the nitration of 3,4-dimethylpyridine, followed by N-methylation of the resulting 3-nitro-4-methylpyridine. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or nitric acid. The yield of N,N-dimethyl-3-nitropyridin-4-amine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.

Scientific Research Applications

N,N-dimethyl-3-nitropyridin-4-amine has been extensively studied for its potential use as a ligand for the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is widely distributed in the brain and is involved in various physiological processes, including learning and memory. N,N-dimethyl-3-nitropyridin-4-amine has been shown to bind selectively to the α7 nAChR with high affinity, making it a promising candidate for the development of drugs that target this receptor. N,N-dimethyl-3-nitropyridin-4-amine has also been used as a tool compound to study the function of the α7 nAChR in various experimental models, including animal models of Alzheimer's disease and schizophrenia.

properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

N,N-dimethyl-3-nitropyridin-4-amine

InChI

InChI=1S/C7H9N3O2/c1-9(2)6-3-4-8-5-7(6)10(11)12/h3-5H,1-2H3

InChI Key

GEHOQYGRCHPWEJ-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C=NC=C1)[N+](=O)[O-]

Canonical SMILES

CN(C)C1=C(C=NC=C1)[N+](=O)[O-]

Origin of Product

United States

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